Cyclooct-4-enol
CAS No.: 4277-34-3
Cat. No.: VC20810314
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4277-34-3 |
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Molecular Formula | C8H14O |
Molecular Weight | 126.2 g/mol |
IUPAC Name | (4Z)-cyclooct-4-en-1-ol |
Standard InChI | InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- |
Standard InChI Key | UCPDHOTYYDHPEN-UPHRSURJSA-N |
Isomeric SMILES | C1C/C=C\CCC(C1)O |
SMILES | C1CC=CCCC(C1)O |
Canonical SMILES | C1CC=CCCC(C1)O |
Introduction
Fundamental Properties and Structure
Cyclooct-4-enol exists as an eight-membered cyclic alcohol with a double bond at the 4-position. The compound has a molecular formula of C8H14O and a molecular weight of 126.2 . Its structure features a hydroxyl group attached to the ring, which provides functionality for further chemical modifications. Notably, cyclooct-4-enol can exist in two primary isomeric forms based on the orientation of the double bond: the cis (Z) and trans (E) isomers.
Structural Characteristics
Cyclooct-4-enol's eight-membered ring introduces significant ring strain, particularly in the trans configuration. This ring strain contributes to the compound's reactivity and makes it especially valuable for certain chemical transformations. The presence of the hydroxyl group serves as a versatile functional handle that can be utilized for further derivatization, allowing for the creation of various cyclooct-4-enol derivatives tailored for specific applications .
Isomers of Cyclooct-4-enol
Cis and Trans Configurations
Cyclooct-4-enol exists in two primary stereoisomeric forms that differ in the geometry of the double bond:
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(Z)-Cyclooct-4-enol (cis isomer): Features the hydrogen atoms on the same side of the double bond, resulting in a more relaxed ring conformation with less strain.
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(E)-Cyclooct-4-enol (trans isomer): Contains hydrogen atoms on opposite sides of the double bond, creating substantial ring strain and enhanced reactivity.
The trans isomer is particularly notable for its increased reactivity in click chemistry applications, making it the preferred form for many bioconjugation reactions .
Nomenclature and Identification
The trans isomer is formally designated as rel-(1R,4E,pR)-Cyclooct-4-enol, with several common synonyms including TCO-OH, trans-Cyclooctenol, and (E)-Cyclooct-4-enol . This precise nomenclature reflects the relative stereochemistry at positions 1 and 4, as well as the planar chirality of the molecule. The cis isomer is commonly referred to as (Z)-cyclooct-4-enol or cis-CO-4-OH in scientific literature .
Photoisomerization Methods
Conversion from Cis to Trans Isomer
A significant challenge in utilizing cyclooct-4-enol in various applications is obtaining the more reactive trans isomer in sufficient quantities. Researchers have developed methods for the photoisomerization of the more accessible cis isomer to the desired trans configuration. One notable approach involves photosensitized isomerization, where irradiation in the presence of a sensitizer promotes the conversion of the cis to trans form .
Simplified Photoisomerization Procedure
A simplified procedure for the photoisomerization of (Z)-cyclooct-4-enol to (E)-cyclooct-4-enol has been developed using a two-phase system. This method employs ethyl benzoate as a photosensitizer in a cyclohexane/water system, allowing for continuous extraction of the resulting trans isomer as a silver complex .
The procedure offers several advantages:
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Requires minimal experimental setup
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Allows processing of small amounts of substrate
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Enables precise control of substrate and sensitizer concentrations
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Achieves higher yields (3-5 times greater) compared to single-phase photosensitized isomerization with various sensitizers
Thermodynamic Parameters of Isomerization
The thermodynamic parameters of the isomerization process have been experimentally determined, providing valuable insights into the equilibrium dynamics of the two-phase system:
Parameter | Description | Value |
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KD | Distribution constant of cyclooct-4-enol for cyclohexane/water | 0.92 ± 0.05 |
KAgZ | Stability constant for silver complex with cis isomer | 2.5 ± 0.3 M⁻¹ |
KAgE | Stability constant for silver complex with trans isomer | 2100 ± 100 M⁻¹ |
The substantially higher stability constant for the silver complex with the trans isomer (KAgE) compared to the cis isomer (KAgZ) enables the effective extraction of the trans product from the reaction mixture, driving the equilibrium toward trans formation .
Applications in Click Chemistry
Strain-Promoted Click Chemistry
Cyclooct-4-enol, particularly in its trans configuration, serves as a valuable intermediate in strain-promoted copper-free click chemistry. The strained trans-cyclooctene structure readily undergoes cycloaddition reactions with 1,2,4,5-tetrazines without requiring a catalyst, resulting in stable covalent linkages .
Bioorthogonal Labeling
The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines represents one of the fastest biologically compatible ligation technologies reported in scientific literature. This reaction proceeds rapidly under mild conditions (neutral pH, aqueous environment, ambient temperature), making it ideal for biological applications .
The hydroxyl functionality of cyclooct-4-enol allows for conjugation to various biomolecules or synthetic compounds, enabling applications such as:
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Protein labeling
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Cell surface engineering
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In vivo imaging
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Targeted drug delivery
Advantages in Biological Systems
The reaction between trans-cyclooctene derivatives and tetrazines offers several advantages for biological applications:
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Rapid kinetics
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High selectivity
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Bioorthogonality (minimal interference with native biological processes)
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No requirement for potentially toxic catalysts
Synthesis and Derivatives
Synthetic Routes
The synthesis of cyclooct-4-enol typically involves several steps, beginning with the formation of the eight-membered ring structure. The cis isomer is generally more accessible through traditional synthetic methods, with subsequent isomerization to the trans form as needed for specific applications .
Derivatives and Functionalization
The hydroxyl group of cyclooct-4-enol provides a convenient handle for further derivatization, allowing for the creation of various functional derivatives. Some important derivatives include:
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Activated esters for protein conjugation
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PEGylated derivatives for improved water solubility
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Fluorescent conjugates for imaging applications
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Bifunctional linkers for crosslinking applications
One example is the more complex derivative (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol, which incorporates an isopropylamino substituent at the 8-position while maintaining the hydroxyl group at position 1.
Optimization of Photoisomerization
Concentration Effects
These side reactions include polymerization and interactions with radicals formed during photolysis. Since these processes are bimolecular but follow pseudo-first-order kinetics (due to the much higher concentration of cyclooct-4-enol compared to short-lived radical species), the rates of these undesired reactions increase with substrate concentration .
Two-Phase System Advantages
The two-phase photoisomerization system offers notable advantages by:
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Maintaining low substrate concentration in the organic phase where photolysis occurs
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Continuously removing the trans product from the reaction medium as a silver complex
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Reducing competitive side reactions
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Enabling precise control of reaction conditions
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